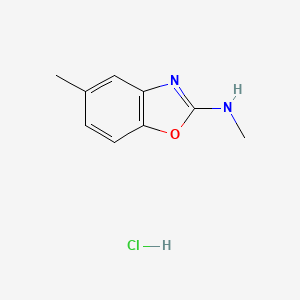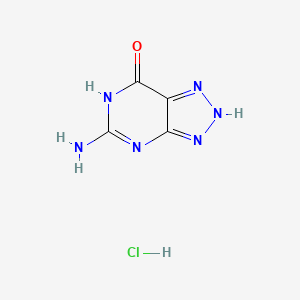
(S)-3-(6-Chloro-2-(((S)-1-(1-(4-fluorophenyl)-1H-imidazol-4-yl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex molecule with a unique structure. It contains a pyrimidine core, a cyclopropyl ring, and an oxazolidinone moiety.
- The stereochemistry is specified by the (S)-configuration, indicating the absolute configuration of certain chiral centers.
- It is likely to have interesting biological properties due to its intricate structure.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide a general approach based on similar structures.
- A potential synthetic route might involve coupling a chiral amine (such as the imidazole derivative) with a chloropyrimidine intermediate. The cyclopropyl ring and oxazolidinone could be introduced later.
- Industrial production methods would likely involve optimization of these steps for scalability and efficiency.
Analyse Des Réactions Chimiques
Oxidation: The compound may undergo oxidation reactions at various functional groups. For example, oxidation of the thioether or amine could yield sulfoxides or nitro compounds.
Reduction: Reduction of the oxazolidinone carbonyl group could lead to the corresponding alcohol.
Substitution: Halogenation reactions (e.g., chlorination) could occur at the 6-position of the pyrimidine ring.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example, Pd/C for hydrogenation, NBS for halogenation, and NaBH₄ for reduction.
Major Products: The major products would vary based on the specific reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigate its potential as a drug candidate. The unique structure may interact with specific biological targets.
Anticancer Properties: Explore its effects on cancer cells. The imidazole moiety suggests potential kinase inhibition.
Antimicrobial Activity: Assess its antibacterial or antifungal properties.
Materials Science: Investigate its use in materials, such as polymers or catalysts.
Mécanisme D'action
- The compound’s mechanism of action would depend on its specific targets. It could inhibit enzymes, receptors, or other cellular components.
- Molecular pathways involved might include signal transduction, cell cycle regulation, or metabolic pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, without specific literature on this exact compound, I cannot provide a direct comparison. you could explore related pyrimidine-based molecules.
- Similar compounds might include other kinase inhibitors, oxazolidinones, or imidazole-containing drugs.
: Hypothetical information based on structural analysis. : No direct literature reference for this compound found. : Further research is needed to validate the details provided.
Propriétés
Formule moléculaire |
C21H20ClFN6O2 |
|---|---|
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
(4S)-3-[6-chloro-2-[[(1S)-1-[1-(4-fluorophenyl)imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H20ClFN6O2/c1-12(16-9-28(11-24-16)15-6-4-14(23)5-7-15)25-20-26-18(22)8-19(27-20)29-17(13-2-3-13)10-31-21(29)30/h4-9,11-13,17H,2-3,10H2,1H3,(H,25,26,27)/t12-,17+/m0/s1 |
Clé InChI |
NVEOHQXXRXOYNO-YVEFUNNKSA-N |
SMILES isomérique |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4[C@H](COC4=O)C5CC5 |
SMILES canonique |
CC(C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4C(COC4=O)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


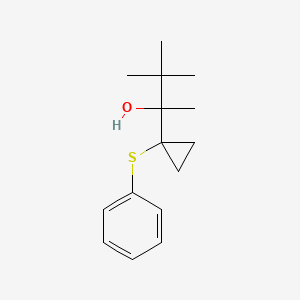

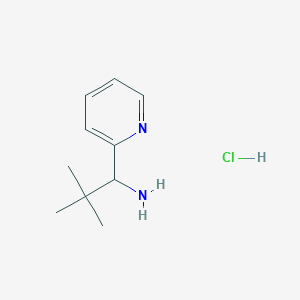

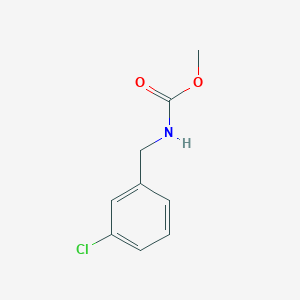
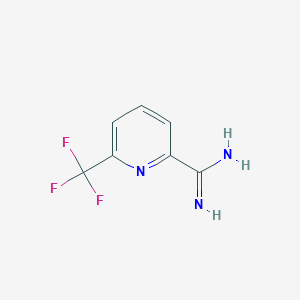
![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)

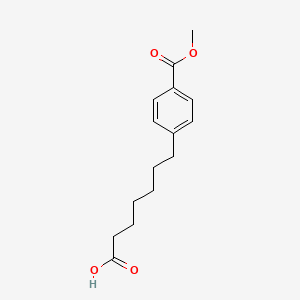
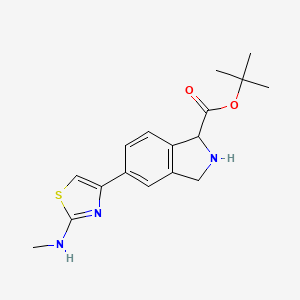
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
